2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methoxyaniline with 4-isopropylaniline, followed by cyclization with appropriate reagents to form the imidazo[1,2-a]pyrazine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidine
- 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]triazine
Uniqueness
2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H22N4O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C22H22N4O/c1-15(2)16-4-8-18(9-5-16)24-22-21(17-6-10-19(27-3)11-7-17)25-20-14-23-12-13-26(20)22/h4-15,24H,1-3H3 |
InChI Key |
VGLPVIDXCYJSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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